An In-depth Technical Guide to Sabcomeline Hydrochloride (CAS 159912-58-0)
An In-depth Technical Guide to Sabcomeline Hydrochloride (CAS 159912-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sabcomeline hydrochloride (CAS 159912-58-0), a selective M1 muscarinic acetylcholine receptor partial agonist. Developed initially for the treatment of Alzheimer's disease, Sabcomeline has been a subject of significant research interest due to its pro-cognitive effects and its distinct pharmacological profile. This document synthesizes critical information on its physicochemical properties, molecular mechanism of action, preclinical and clinical development history, and detailed experimental protocols. The guide is intended to serve as a foundational resource for researchers investigating cholinergic systems, neurodegenerative diseases, and the development of novel cognitive enhancers.
Introduction to Sabcomeline Hydrochloride
Sabcomeline, also known by its developmental codes SB-202026A and Memric, is a potent and functionally selective partial agonist of the M1 muscarinic acetylcholine receptor.[1][2] Its development was predicated on the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline in patients is closely correlated with the degeneration of cholinergic neurons in the brain.[3] Unlike acetylcholinesterase inhibitors that non-selectively increase acetylcholine levels, Sabcomeline was designed to directly stimulate postsynaptic M1 receptors, which are relatively preserved in the Alzheimer's brain and are critically involved in learning and memory.[3][4]
Despite showing promise in preclinical and early clinical studies for improving cognition, Sabcomeline's development was discontinued after Phase III trials due to insufficient efficacy.[2][5] Nevertheless, it remains a valuable pharmacological tool for elucidating M1 receptor function in the central nervous system and serves as an important case study in the development of receptor-specific agonists for neurological and psychiatric disorders.[4][6]
Physicochemical Profile
Sabcomeline hydrochloride is the hydrochloride salt of the Sabcomeline free base (CAS 159912-53-5).[5] The compound is a white to off-white solid and is stable under recommended storage conditions.[7] Key chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Sabcomeline Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 159912-58-0 | [3][5][7][8] |
| Molecular Formula | C₁₀H₁₆ClN₃O | [5][6][7][8] |
| Molecular Weight | 229.71 g/mol | [3][5][7] |
| IUPAC Name | (R)-3-Quinuclidineglyoxylonitrile (Z)-O-methyloxime, monohydrochloride | [5] |
| Synonyms | SB-202026A, Memric, BCI-224, BRL-55473, CEB-2424 | [2][5][8] |
| Melting Point | 218-219°C | [7] |
| Water Solubility | ~125 mg/mL (~544.16 mM) | [2] |
| Appearance | Solid | [7] |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C. | [1][5] |
| InChI Key | INJWRVWKJFJRFO-SCRZZQONSA-N | [2][5][8] |
Molecular Pharmacology and Mechanism of Action
Sabcomeline's therapeutic hypothesis is centered on its activity as a functionally selective partial agonist at the M1 muscarinic acetylcholine receptor.[4] While it displays high binding affinity for all five muscarinic receptor subtypes (M1-M5), its functional activity is most pronounced at the M1 receptor.[3][9]
Mechanism of Action:
-
Receptor Binding: Sabcomeline binds to the orthosteric site of the M1 receptor, which is predominantly located on postsynaptic neurons in the cortex and hippocampus—brain regions crucial for cognitive function.[4]
-
G-Protein Coupling: The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4]
-
Signal Transduction: Upon activation by Sabcomeline, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Cellular Response: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the modulation of ion channels and other downstream effectors, ultimately enhancing neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory.[4]
-
Partial Agonism: As a partial agonist, Sabcomeline produces a submaximal response compared to the endogenous full agonist, acetylcholine. This property is thought to contribute to its favorable side-effect profile, as it may avoid the overstimulation of cholinergic pathways that can lead to adverse effects like bradycardia and gastrointestinal issues, which are typically mediated by M2 and M3 receptors.[9]
The diagram below illustrates the signaling pathway initiated by Sabcomeline at the M1 receptor.
Caption: Sabcomeline M1 Receptor Signaling Pathway.
Synthesis and Analytical Characterization Overview
Synthesis: The chemical synthesis of Sabcomeline is a multi-step process that begins with readily available organic precursors.[3][10] While specific, proprietary synthesis routes developed by manufacturers like SmithKline Beecham (now GSK) exist, the general approach involves key chemical reactions such as alkylation and cyclization to construct the core quinuclidine ring structure.[3][10] The final steps typically involve the formation of the (Z)-O-methyloxime group and subsequent purification, often using chromatographic techniques to achieve high purity.[10]
Analytical Characterization Workflow: Ensuring the identity, purity, and quality of a Sabcomeline hydrochloride batch is critical for research and development. A typical analytical workflow is depicted below.
Caption: Standard Analytical Workflow for Sabcomeline HCl.
Preclinical and Clinical Development Overview
Preclinical Findings: In preclinical studies, Sabcomeline demonstrated significant cognitive-enhancing effects in various animal models.
-
Rodent Models: It was shown to reverse cognitive deficits induced by scopolamine and by delay periods in T-maze tasks at doses significantly lower than those causing adverse cholinergic effects.[3][11]
-
Non-Human Primate Models: In marmosets, Sabcomeline improved performance in visual object discrimination tasks, particularly in reversal learning, without causing the typical side effects associated with muscarinic agonists.[12] These effects were observed at doses that did not significantly alter blood pressure.[12]
These studies highlighted Sabcomeline's potential to provide symptomatic improvement in Alzheimer's disease with a favorable therapeutic window.[9][11]
Clinical Trials: Sabcomeline advanced to Phase III clinical trials for the treatment of mild to moderate Alzheimer's disease.[3][5] Early phase studies indicated that the drug was well-tolerated, with increased sweating being the most common side effect.[3] However, the large-scale Phase III trials ultimately failed to demonstrate a statistically significant benefit over placebo, leading to the discontinuation of its development for this indication.[2][5] The reasons for this failure are complex but may involve factors such as patient population heterogeneity, the specific cognitive endpoints used, and the limitations of the partial agonist mechanism in advanced disease states.
Key Experimental Protocol: Equilibrium Solubility Determination
The following protocol details a standard method for determining the equilibrium solubility of Sabcomeline hydrochloride in a given solvent, a critical parameter for formulation development and in vitro assay design.
Objective: To determine the saturation concentration of Sabcomeline hydrochloride in a specific solvent at a controlled temperature.
Materials:
-
Sabcomeline hydrochloride powder
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation:
-
Set the orbital shaker to the desired temperature (e.g., 25°C or 37°C).[4]
-
Prepare a series of calibration standards of Sabcomeline hydrochloride of known concentrations in the selected solvent.
-
-
Sample Incubation (The "Shake-Flask" Method):
-
Add an excess amount of Sabcomeline hydrochloride powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation is reached.[4]
-
Seal the vials tightly to prevent solvent evaporation.[4]
-
Place the vials in the temperature-controlled orbital shaker.
-
Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).[4] The rationale for this extended period is to ensure that the dissolution and precipitation rates have equalized, representing the true thermodynamic solubility.
-
-
Sample Processing:
-
After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period.[4]
-
To ensure complete separation of the solid from the supernatant, centrifuge the samples at a high speed (e.g., 10,000 x g for 10 minutes).[4] This step is critical to avoid aspirating particulate matter, which would falsely elevate the measured concentration.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Immediately dilute the supernatant aliquot with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.[4] A significant dilution is often necessary due to the high solubility of the compound in aqueous media.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using a validated HPLC method to determine the precise concentration of Sabcomeline hydrochloride.[4]
-
Run the previously prepared calibration standards to generate a standard curve.
-
-
Calculation:
-
Using the standard curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the equilibrium solubility of Sabcomeline hydrochloride in the tested solvent at the specified temperature.
-
Conclusion and Future Perspectives
Sabcomeline hydrochloride stands as a pioneering compound in the quest for selective M1 muscarinic agonists for cognitive enhancement. Although it did not achieve regulatory approval, the extensive research conducted on Sabcomeline has provided invaluable insights into the complexities of cholinergic pharmacology and the challenges of translating preclinical efficacy into clinical success. Its functional selectivity and partial agonist profile remain desirable attributes for minimizing mechanism-based side effects.
Future research may focus on leveraging the lessons learned from Sabcomeline to design next-generation M1-targeting compounds, including highly selective allosteric modulators, which offer a different approach to modulating receptor activity.[13] The study of Sabcomeline continues to inform the development of novel therapeutics for Alzheimer's disease, schizophrenia, and other disorders characterized by cognitive impairment.[4][6]
References
- MedKoo Biosciences. (n.d.). Sabcomeline hydrochloride | CAS#159912-53-5 | 159912-58-0.
- Selleck Chemicals. (n.d.). Sabcomeline hydrochloride (SB-202026 hydrochloride) | M1 Receptor Partial Agonist.
- Drugs of the Future. (1997). Sabcomeline Hydrochloride.
- BenchChem. (n.d.). Sabcomeline | Selective M1 mAChR Agonist.
- Patsnap Synapse. (n.d.). Sabcomeline Hydrochloride - Drug Targets, Indications, Patents.
- Santa Cruz Biotechnology. (n.d.). Sabcomeline.
- MedChemExpress. (2025, November 7). Sabcomeline hydrochloride-SDS.
- Alfa Chemistry. (n.d.). CAS 159912-58-0 Sabcomeline hydrochloride.
- Hatcher, J. P., Loudon, J. M., Hagan, J. J., & Clark, M. S. (1998). Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze. Psychopharmacology, 137(3), 269–276.
- Harries, M. H., et al. (1998). The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset. British Journal of Pharmacology, 124(3), 409–415.
- InvivoChem. (n.d.). Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0.
- MedchemExpress. (n.d.). Sabcomeline (SB-202026) | M1 Receptor Partial Agonist.
- Pohanka, M. (2021). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 26(23), 7195.
- Bromidge, S. M., et al. (1997). SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors. British Journal of Pharmacology, 122(1), 109–118.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sabcomeline HCl | inhibitor/agonist | CAS 159912-58-0 | Buy Sabcomeline HCl from Supplier InvivoChem [invivochem.com]
- 3. Portico [access.portico.org]
- 4. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Sabcomeline Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. SB 202026: a novel muscarinic partial agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy Sabcomeline | 159912-53-5 [smolecule.com]
- 11. Sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, reverses delay-induced deficits in the T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The profile of sabcomeline (SB-202026), a functionally selective M1 receptor partial agonist, in the marmoset [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
